molecular formula C20H20ClN5O4 B2521727 N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775554-16-9

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2521727
CAS RN: 1775554-16-9
M. Wt: 429.86
InChI Key: HPTRJDGYJHZOHE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

Several studies have explored the antimicrobial and anticancer potential of compounds structurally related to N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Compounds within this research showed higher anticancer activity compared to the reference drug doxorubicin, and most of the synthesized compounds exhibited good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016).

Synthesis and Evaluation for Antitumor Activity

Another study involved the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives, assessing their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the twenty new derivatives synthesized, ten showed mild to moderate activity compared with doxorubicin as a reference antitumor agent. Specifically, a derivative closely related to the compound of interest was found to be the most active, indicating its potential for further antitumor activity exploration (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antiproliferative Activity and Molecular Docking Study

Research on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound with a similar structural framework, has shown marked inhibition against various cancer cell lines, displaying promising anticancer activity. This study also included a molecular docking analysis to investigate the compound's potential mechanism of action, suggesting its interaction with cancer-related molecular targets (Huang et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-2-16-23-18(24-30-16)17-14-9-5-6-10-25(14)20(29)26(19(17)28)11-15(27)22-13-8-4-3-7-12(13)21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTRJDGYJHZOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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